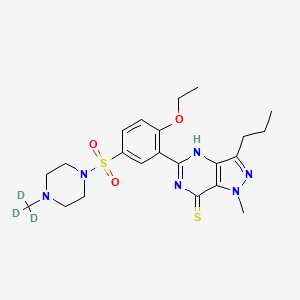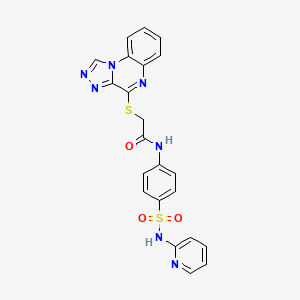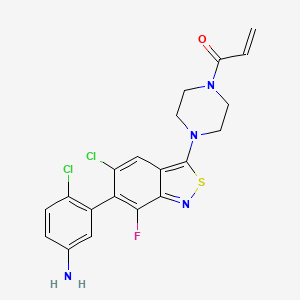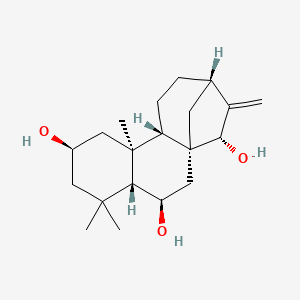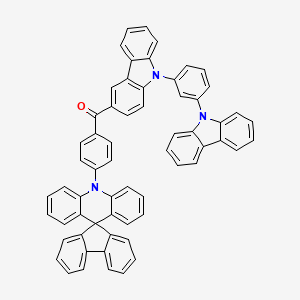
mCP-BP-SFAC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mCP-BP-SFAC is a luminogenic molecule known for its strong sky-blue delayed fluorescence. It exhibits photoluminescence peaks at approximately 483 nm and has delayed fluorescence lifetimes ranging from 5.4 to 5.7 microseconds . This compound is primarily used in scientific research and has shown significant potential in various applications, particularly in the field of organic light-emitting diodes (OLEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mCP-BP-SFAC involves the construction of a donor-acceptor framework. The donor component is typically a carbazole derivative, while the acceptor is a carbonyl core. The synthesis process includes the following steps:
Formation of the Donor Component: The carbazole derivatives are synthesized through a series of reactions involving halogenation and coupling reactions.
Formation of the Acceptor Component: The carbonyl core is prepared through oxidation reactions.
Coupling of Donor and Acceptor Components: The donor and acceptor components are coupled using a bridging phenyl group to form the final this compound molecule.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
mCP-BP-SFAC undergoes various chemical reactions, including:
Oxidation: The carbonyl core can be further oxidized to form different derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different photophysical properties.
Scientific Research Applications
mCP-BP-SFAC has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various chemical analyses and assays.
Biology: Employed in bioimaging and as a marker in biological studies.
Medicine: Investigated for potential use in diagnostic imaging and therapeutic applications.
Industry: Utilized in the development of high-efficiency OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of mCP-BP-SFAC involves its ability to exhibit delayed fluorescence through a process known as thermally activated delayed fluorescence (TADF). This process involves the following steps:
Excitation: The molecule absorbs light and transitions to an excited singlet state.
Intersystem Crossing: The excited singlet state undergoes intersystem crossing to form a triplet state.
Reverse Intersystem Crossing: The triplet state undergoes reverse intersystem crossing to return to the singlet state, emitting light in the process.
Comparison with Similar Compounds
Similar Compounds
CP-BP-SFAC: Similar structure but with different photophysical properties.
TCP-BP-SFAC: Exhibits stronger delayed fluorescence and higher photoluminescence quantum yield.
P-BP-SFAC: Shows stronger intramolecular charge transfer effects.
Uniqueness
mCP-BP-SFAC is unique due to its balanced ambipolar carrier transport and excellent photoluminescence efficiency in neat films. It provides a high external quantum efficiency, making it highly suitable for use in OLEDs and other optoelectronic applications .
Properties
Molecular Formula |
C62H39N3O |
|---|---|
Molecular Weight |
842.0 g/mol |
IUPAC Name |
[9-(3-carbazol-9-ylphenyl)carbazol-3-yl]-(4-spiro[acridine-9,9'-fluorene]-10-ylphenyl)methanone |
InChI |
InChI=1S/C62H39N3O/c66-61(40-32-35-42(36-33-40)63-59-30-13-8-25-53(59)62(54-26-9-14-31-60(54)63)51-23-6-1-18-45(51)46-19-2-7-24-52(46)62)41-34-37-58-50(38-41)49-22-5-12-29-57(49)65(58)44-17-15-16-43(39-44)64-55-27-10-3-20-47(55)48-21-4-11-28-56(48)64/h1-39H |
InChI Key |
DLCCRPLLKXDGMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5N(C6=CC=CC=C46)C7=CC=C(C=C7)C(=O)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC(=C1)N1C2=CC=CC=C2C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





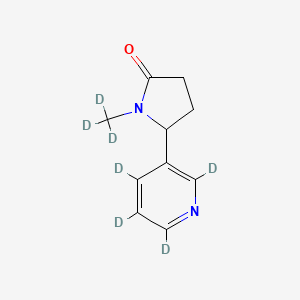
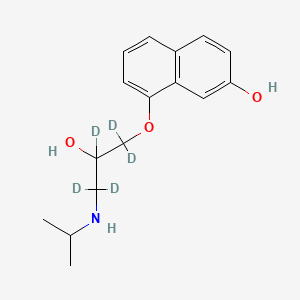
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)

